molecular formula C23H27N5OS B12164495 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

Cat. No.: B12164495
M. Wt: 421.6 g/mol
InChI Key: GNJGABYDBWDLHY-OYKKKHCWSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves several steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential as a therapeutic agent for various diseases. In industry, it is used in the development of new materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups. Similar compounds include other triazole derivatives and sulfanyl-containing molecules. These compounds may share some properties but differ in their specific applications and biological activities. The presence of the acetamide moiety and the specific substitution pattern on the triazole ring contribute to its distinct characteristics .

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27N5OS/c1-5-28-22(20-10-6-17(4)7-11-20)26-27-23(28)30-15-21(29)25-24-14-18-8-12-19(13-9-18)16(2)3/h6-14,16H,5,15H2,1-4H3,(H,25,29)/b24-14-

InChI Key

GNJGABYDBWDLHY-OYKKKHCWSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)C

Origin of Product

United States

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